4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with a methanesulfonyl group and a trifluoromethyl piperidine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl Piperidine Moiety: The final step involves the nucleophilic substitution of the benzothiazole derivative with 4-(trifluoromethyl)piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2-(trifluoromethyl)benzonitrile
- 4-Methanesulfonyl-2-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core with a methanesulfonyl group and a trifluoromethyl piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2S2/c1-23(20,21)11-4-2-3-10-12(11)18-13(22-10)19-7-5-9(6-8-19)14(15,16)17/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGODXIMZPLVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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